PP-biotin

BTK Inhibition Biochemical Assay IC50

Researchers developing BTK-targeting PROTACs or validating target engagement often lack a reliable probe for pull-down and competitive binding studies. PP-biotin (CAS 1801423-93-7) is an irreversible biotin-labeled probe that addresses this gap. • Enables quantitative BTK engagement assessment via streptavidin pull-down and Western blot. • Facilitates proteomic identification of BTK-interacting proteins (LC-MS/MS compatible). • Serves as a critical control for PROTAC warhead binding validation. • Supports indirect immunofluorescence for subcellular BTK localization studies.

Molecular Formula C54H75N13O6S
Molecular Weight 1034.3 g/mol
Cat. No. B15144795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP-biotin
Molecular FormulaC54H75N13O6S
Molecular Weight1034.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N
InChIInChI=1S/C54H75N13O6S/c55-52-49-50(39-22-24-42(25-23-39)73-41-15-4-1-5-16-41)63-67(53(49)60-38-59-52)40-14-12-30-66(36-40)48(71)21-13-29-64-32-34-65(35-33-64)31-28-58-47(70)19-7-3-11-26-56-45(68)18-6-2-10-27-57-46(69)20-9-8-17-44-51-43(37-74-44)61-54(72)62-51/h1,4-5,13,15-16,21-25,38,40,43-44,51H,2-3,6-12,14,17-20,26-37H2,(H,56,68)(H,57,69)(H,58,70)(H2,55,59,60)(H2,61,62,72)/b21-13+/t40-,43+,44+,51+/m1/s1
InChIKeyQDWFTKGFKIYDLX-UJLKPDLOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibrutinib-Biotin: Bifunctional BTK Probe


Ibrutinib-biotin (also known as Compound 1-5 from patent WO2014059368A1) is a bifunctional chemical probe consisting of the covalent Bruton's Tyrosine Kinase (BTK) inhibitor ibrutinib linked via a long-chain linker to a biotin moiety [1]. This molecule is designed to facilitate the study of BTK engagement, localization, and degradation, serving as a critical tool in the development and validation of Proteolysis Targeting Chimeras (PROTACs) [2]. As a tool compound, it is not intended for therapeutic use but is essential for biochemical assays, pull-down experiments, and cellular target engagement studies [1].

Bifunctional probe for BTK engagement studies
Designed for streptavidin pull-down workflows
Used in PROTAC warhead validation research

Why Ibrutinib-Biotin Is Irreplaceable


The simple substitution of Ibrutinib-biotin with unmodified ibrutinib or other BTK inhibitors (e.g., acalabrutinib, zanubrutinib) is impossible for applications requiring target enrichment, visualization, or ternary complex formation. Ibrutinib-biotin's biotin handle enables critical downstream workflows such as streptavidin pull-down for target identification and validation [1]. Furthermore, in the context of PROTAC development, the linker and E3 ligase recruitment moiety are essential for inducing target degradation, a function absent in simple inhibitors [2]. The specific linker length and composition of Ibrutinib-biotin are optimized for forming a productive ternary complex, a parameter that cannot be replicated by mixing separate inhibitor and biotin reagents [1].

Ibrutinib-biotin (this product)
+ Biotin handle enables streptavidin enrichment
+ Linker optimized for ternary complex formation
Unmodified Ibrutinib / other BTK inhibitors
No biotin; pull-down and imaging not possible
Inhibitor only, does not support targeted degradation

Ibrutinib-Biotin: Potency & Selectivity Benchmarks


Wild-Type BTK Inhibition Potency

Ibrutinib-biotin maintains potent inhibition of wild-type BTK with an IC50 range of 0.755-1.02 nM, which is comparable to, though slightly less potent than, the parent compound ibrutinib (IC50 = 0.5 nM) [1]. In contrast, the second-generation inhibitor acalabrutinib demonstrates a significantly higher IC50 of 5.1 ± 1.0 nM, indicating that Ibrutinib-biotin is approximately 5- to 6.8-fold more potent in this biochemical assay [2].

WT BTK Inhibition
Cross-study comparable
Ibrutinib-biotin 0.755–1.02 nM
Ibrutinib (parent) 0.5 nM
Acalabrutinib 5.1 ± 1.0 nM
Binding affinity retained vs. parent; ~5–6.8× assay potency difference over acalabrutinib
In vitro kinase assay; IC50 comparison
BTK Inhibition Biochemical Assay IC50

Kinase Selectivity Profile

Ibrutinib-biotin retains the kinase selectivity profile of its parent compound, ibrutinib, demonstrating potent inhibition of several TEC family kinases (TEC, BLK, BMX) and LCK [1]. For instance, it inhibits BLK with an IC50 of 3.66-4.27 nM, whereas the second-generation inhibitor acalabrutinib shows minimal activity against BLK (IC50 >1000 nM), representing a >230-fold difference in selectivity [1][2].

BLK Selectivity
Cross-study comparable
Ibrutinib-biotin 3.66–4.27 nM
Acalabrutinib >1000 nM
Zanubrutinib 1.13 nM
Parallels ibrutinib selectivity; >230-fold difference vs. acalabrutinib
In vitro kinase assay; TEC family profiling
Kinase Selectivity Off-Target Profiling IC50

Utility in PROTAC Design

While Ibrutinib-biotin itself is an inhibitor, its core structure serves as the BTK-targeting warhead for numerous PROTACs [1]. The degradation potency (DC50) of ibrutinib-based PROTACs varies significantly depending on the E3 ligase ligand and linker. For example, compound 15, an optimized ibrutinib-based PROTAC, achieves a DC50 of 3.18 nM [2], whereas the less optimized MT-802 has a reported DC50 of 14.6 nM [3]. This demonstrates that the choice of the warhead (e.g., ibrutinib) is only one factor in determining overall degrader efficacy, but Ibrutinib-biotin provides a critical benchmark for warhead binding affinity.

PROTAC Warhead Benchmark
Class-level inference
3.18 – 14.6 nM
DC50 range of ibrutinib-based PROTACs
Reported warhead binding benchmark; DC50 depends on linker and E3 ligase
Cellular degradation assays; Ibrutinib-biotin is inhibitor, not degrader
PROTAC Targeted Protein Degradation DC50

Ibrutinib-Biotin: Key Applications


Target Engagement Validation

Ibrutinib-biotin is used in competitive binding assays to confirm that novel small molecules or PROTAC warheads bind to the same active site of BTK. By competing with Ibrutinib-biotin for binding and then performing a streptavidin pull-down and Western blot for BTK, researchers can quantitatively assess the target engagement of their compounds in a cellular context [1]. This is a standard approach for validating the mechanism of action of new chemical entities.

Affinity Purification of BTK Interactors

The biotin moiety of Ibrutinib-biotin allows for the efficient pull-down of the BTK protein complex from cell lysates using streptavidin-coated beads. This enables the identification of BTK's interacting proteins, including substrates and regulatory partners, through downstream proteomic analysis (e.g., LC-MS/MS) [1]. This application is essential for understanding the broader cellular signaling network influenced by BTK.

Cellular Imaging of BTK

Although the datasheets for Ibrutinib-biotin do not specify a fluorophore, its biotin tag can be utilized for indirect immunofluorescence. Following treatment of cells with Ibrutinib-biotin, subsequent incubation with fluorescently-labeled streptavidin allows for the visualization of BTK's subcellular localization and translocation upon activation [1]. This provides spatial and temporal information about BTK signaling that cannot be obtained with unmodified inhibitors.

PROTAC Ternary Complex Benchmarking

In the development of BTK-targeting PROTACs, Ibrutinib-biotin serves as a valuable control to assess the binding contribution of the BTK warhead. Researchers can use Ibrutinib-biotin to confirm that the warhead alone engages BTK with high affinity (IC50 = 0.755-1.02 nM), thereby establishing a baseline for the design and optimization of the full PROTAC molecule [1][2].

Application
Selection Property
Validation Focus
Target engagement validation
Biotin-streptavidin pull-down compatibility
Competitive binding at BTK active site
Affinity purification of BTK interactors
Efficient enrichment of BTK complexes
LC-MS/MS proteomic identification
Cellular imaging of BTK
Indirect immunofluorescence via fluorescent streptavidin
Subcellular localization & translocation dynamics
PROTAC ternary complex benchmarking
Warhead binding affinity baseline
Distinguishing warhead from E3 ligase contributions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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